REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([C:8]([F:9])([F:10])[F:11])[cH:5][cH:6][cH:7]1.[CH:12]([CH2:13][CH3:14])=[O:15].[n:16]1[cH:17][cH:18][cH:19][cH:20][c:21]1[CH:22]([OH:23])[CH2:24][CH2:25][CH3:26]>>[c:2]1([CH:12]([CH2:13][CH3:14])[OH:15])[n:3][c:4]([C:8]([F:9])([F:10])[F:11])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(O)c1ccccn1
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Name
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Type
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product
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Smiles
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CCC(O)c1cccc(C(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |